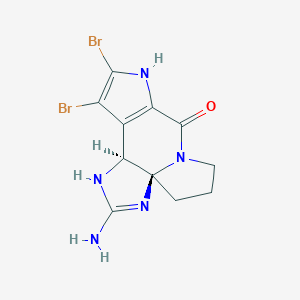
Dibromoisophakellin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoisophakellin is a natural product found in Stylissa carteri with data available.
Applications De Recherche Scientifique
Dibromoisophakellin exhibits significant biological activities that make it a subject of interest in pharmacological research.
- Antimicrobial Properties : Studies have shown that this compound has the ability to inhibit biofilm formation in bacteria such as Escherichia coli. This property is crucial for developing new antibacterial agents, particularly against biofilm-associated infections .
- Cytotoxicity : Research indicates that this compound displays cytotoxic effects against various cancer cell lines. Its mechanism of action may involve inducing apoptosis in cancer cells, making it a potential candidate for anticancer drug development .
- Ecological Role : The compound is believed to serve as a chemical defense mechanism for the sponges from which it is derived, deterring predators and competing organisms .
Synthetic Applications
This compound plays a role in organic synthesis, particularly in the development of new synthetic methodologies.
- Synthesis of Complex Molecules : It has been utilized as a starting material for synthesizing more complex alkaloids and other organic compounds. For instance, this compound can be transformed into various derivatives through bromination and other chemical reactions, expanding its utility in synthetic organic chemistry .
- Building Blocks : The compound serves as an important building block for synthesizing halogenated compounds, which are valuable in pharmaceuticals and agrochemicals. Its reactivity allows for selective transformations that are essential in synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by Sun et al. (2018) demonstrated that this compound significantly inhibits biofilm formation in E. coli. The research utilized microscopy techniques to visualize the effects on bacterial colonies, showing a marked reduction in biofilm density when treated with this compound compared to control groups .
Case Study 2: Synthesis of Derivatives
In a synthetic study by Kock et al. (2002), this compound was used as a precursor to create various derivatives through bromination reactions. The resulting compounds exhibited enhanced biological activities, suggesting that modifications of this compound could lead to novel therapeutic agents .
Data Summary Table
Propriétés
Numéro CAS |
104758-96-5 |
|---|---|
Formule moléculaire |
C11H11Br2N5O |
Poids moléculaire |
389.05 g/mol |
Nom IUPAC |
(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |
InChI |
InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |
Clé InChI |
DDCWMFYLYYJVTF-WRWORJQWSA-N |
SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |
SMILES isomérique |
C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
SMILES canonique |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















